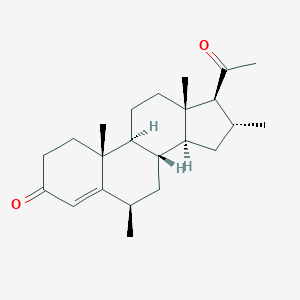
6-beta,16-alpha-Dimethylprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-beta,16-alpha-Dimethylprogesterone, also known as DMProg, is a synthetic progestin hormone that has been extensively studied for its potential applications in reproductive health. This compound is structurally similar to natural progesterone, but has some distinct advantages over its natural counterpart, making it a valuable tool in scientific research.
Mecanismo De Acción
6-beta,16-alpha-Dimethylprogesterone acts as a progestin by binding to the progesterone receptor and activating downstream signaling pathways. This leads to changes in gene expression and cellular function, resulting in the physiological effects of the hormone. 6-beta,16-alpha-Dimethylprogesterone has been shown to have high affinity for the progesterone receptor and to be a potent agonist of the receptor.
Biochemical and Physiological Effects:
6-beta,16-alpha-Dimethylprogesterone has a number of biochemical and physiological effects that are similar to those of natural progesterone. It has been shown to stimulate the growth of the endometrium, inhibit ovulation, and promote the development of the mammary gland. 6-beta,16-alpha-Dimethylprogesterone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful therapy for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-beta,16-alpha-Dimethylprogesterone for lab experiments is its stability and availability. Unlike natural progesterone, which can be difficult to obtain in large quantities and can degrade quickly, 6-beta,16-alpha-Dimethylprogesterone is readily available and has a long shelf life. Additionally, 6-beta,16-alpha-Dimethylprogesterone has a well-established synthesis method and is relatively easy to manufacture. However, one limitation of 6-beta,16-alpha-Dimethylprogesterone is that it is a synthetic compound and may not fully replicate the effects of natural progesterone in vivo.
Direcciones Futuras
There are a number of potential future directions for research on 6-beta,16-alpha-Dimethylprogesterone. One area of interest is its potential use as a therapy for endometrial cancer. 6-beta,16-alpha-Dimethylprogesterone has been shown to have anti-tumor effects in vitro and in animal models, and may be a promising therapy for this type of cancer. Additionally, 6-beta,16-alpha-Dimethylprogesterone may have applications in the treatment of other reproductive disorders, such as polycystic ovary syndrome and endometriosis. Further research is needed to fully explore the potential of 6-beta,16-alpha-Dimethylprogesterone in these areas.
Métodos De Síntesis
6-beta,16-alpha-Dimethylprogesterone can be synthesized through a multi-step process starting with pregnenolone, a naturally occurring steroid hormone. The process involves several chemical reactions, including oxidation, reduction, and esterification, to produce the final product. The synthesis method has been well-established in the scientific literature and is widely used in research labs.
Aplicaciones Científicas De Investigación
6-beta,16-alpha-Dimethylprogesterone has been extensively studied for its potential applications in reproductive health research. It has been used to investigate the role of progesterone in pregnancy, the effects of progestins on the endometrium, and the use of progestins in contraception. 6-beta,16-alpha-Dimethylprogesterone has also been used to study the effects of progestins on breast cancer cells and to investigate potential therapies for endometrial cancer.
Propiedades
Número CAS |
1816-79-1 |
|---|---|
Nombre del producto |
6-beta,16-alpha-Dimethylprogesterone |
Fórmula molecular |
C23H34O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(6R,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22-,23+/m1/s1 |
Clave InChI |
KMGUZSMFRZSYPE-BRGMHITCSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
Sinónimos |
6β,16α-Dimethylprogesterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



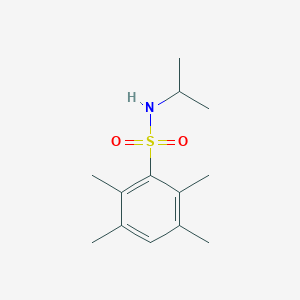
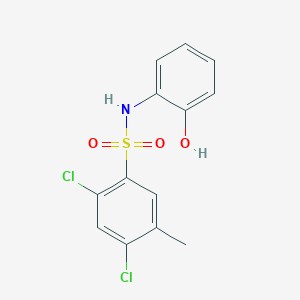
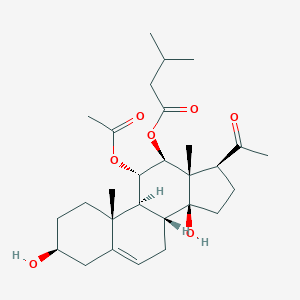
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)
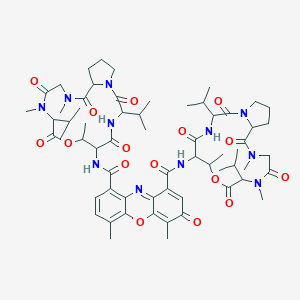
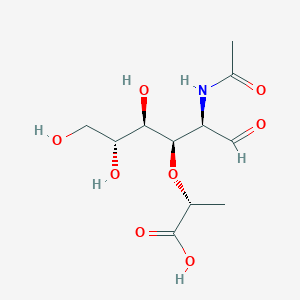
![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)
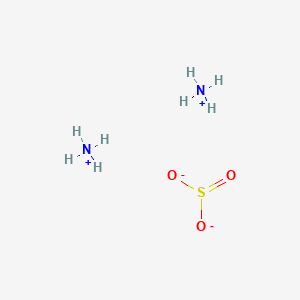
![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)
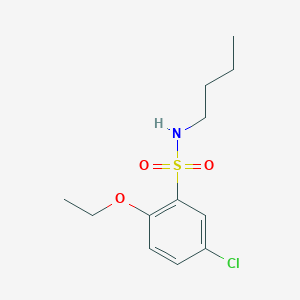
![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)